

spectroscopic data (NMR, IR, MS) of 2-iodo-1,3-diphenylbenzene

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Compound of Interest

Compound Name: **2-iodo-1,3-diphenylbenzene**

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-iodo-1,3-diphenylbenzene**

Introduction

2-iodo-1,3-diphenylbenzene, a derivative of m-terphenyl, is a poly-aromatic hydrocarbon of significant interest in organic synthesis and materials science.^[1] Its structure, featuring a sterically demanding iodine substituent flanked by two phenyl groups, makes it a valuable precursor for creating complex molecular architectures through cross-coupling reactions.^[2] The m-terphenyl backbone provides a rigid, three-dimensional scaffold that is leveraged in the design of specialized ligands and materials with unique optical properties.^[1]

Accurate structural confirmation of such molecules is paramount for any application. This technical guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the expected spectroscopic data for **2-iodo-1,3-diphenylbenzene**. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures—namely 1,3-diphenylbenzene (m-terphenyl) and iodobenzene—to predict and interpret the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind these spectroscopic features is explained, offering a robust framework for the empirical validation of **2-iodo-1,3-diphenylbenzene** in a laboratory setting.

Molecular Structure and Synthesis Context

The foundational step in any spectroscopic analysis is understanding the molecule's structure and likely synthetic origin.

1.1. Molecular Structure

2-Iodo-1,3-diphenylbenzene consists of a central benzene ring substituted at the 1- and 3-positions with phenyl groups and at the 2-position with an iodine atom. The IUPAC name is **2-iodo-1,3-diphenylbenzene**, and its molecular formula is $C_{18}H_{13}I$, corresponding to a molecular weight of approximately 356.2 g/mol .[\[3\]](#)

Caption: Molecular structure of **2-iodo-1,3-diphenylbenzene**.

1.2. Synthetic Considerations

This molecule is typically synthesized via metal-catalyzed cross-coupling reactions. A common and efficient strategy is the sequential Suzuki cross-coupling, which involves reacting a dihalobenzene (e.g., 1,3-dibromo-2-iodobenzene) with two equivalents of phenylboronic acid. [\[2\]](#) Alternatively, direct iodination of 1,3-diphenylbenzene could be employed. Understanding the synthetic route is critical as it informs the potential impurities (e.g., unreacted starting materials, partially substituted intermediates) that could appear in analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted 1H and ^{13}C NMR spectra are based on the known spectra of m-terphenyl and the well-documented influence of iodine as a substituent.[\[4\]](#)[\[5\]](#)

2.1. Predicted 1H NMR Spectrum

The asymmetry of the molecule renders all 13 protons chemically distinct, though some may overlap. The spectrum can be divided into signals from the two terminal phenyl groups and the central iodinated ring.

- Phenyl Group Protons (10H): These protons are expected to appear in the typical aromatic region of δ 7.3–7.8 ppm. Due to steric hindrance, the rotation of the phenyl groups may be restricted, leading to more complex splitting patterns than simple doublets and triplets.

Based on the spectrum of m-terphenyl, these signals will likely appear as a complex multiplet.[4]

- **Central Ring Protons (3H):** The three protons on the central ring will be the most informative. The proton at the C5 position (para to the iodine) is expected to be a triplet, coupled to the two adjacent protons at C4 and C6. The protons at C4 and C6 will appear as a doublet of doublets, coupled to each other and to the C5 proton. The iodine atom's electron-withdrawing nature and magnetic anisotropy will likely shift these protons downfield relative to unsubstituted m-terphenyl.

Predicted Proton Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Phenyl Protons	7.30 - 7.80	Multiplet (m)	10H	Standard chemical shift for unsubstituted phenyl groups, consistent with m-terphenyl data.[4]
H-5 (Central Ring)	~7.60	Triplet (t)	1H	Para to iodine, coupled to H-4 and H-6.
H-4, H-6 (Central Ring)	~7.50	Doublet of Doublets (dd)	2H	Ortho to iodine, coupled to H-5 and each other.

2.2. Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum is expected to show 12 distinct signals (due to symmetry, some carbons in the phenyl rings may be equivalent). The most diagnostic signal is the ipso-carbon directly attached to the iodine atom.

- **C-I (Ipso-Carbon):** The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. In iodobenzene, this signal appears around δ 94 ppm. A similar value is expected here, making it a key identifier.

- Other Aromatic Carbons: The remaining aromatic carbons will appear in the δ 120–150 ppm region. The carbons of the central ring will be influenced by the iodine and the two phenyl substituents, while the carbons of the terminal phenyl groups will resemble those of m-terphenyl.[6]

Predicted Carbon Signal	Chemical Shift (δ , ppm)	Rationale
C2 (C-I)	90 - 100	Strong upfield shift due to the heavy atom effect of iodine.
C4, C6	128 - 132	Aromatic carbons ortho to the iodine substituent.
C5	130 - 135	Aromatic carbon para to the iodine substituent.
C1, C3	145 - 150	Quaternary carbons bonded to phenyl groups, shifted downfield.
Phenyl Carbons	127 - 142	Typical range for substituted phenyl rings.

2.3. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]
- ^1H NMR Acquisition: Use a standard pulse sequence. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire several hundred to a few thousand scans, depending on the sample concentration, with a relaxation delay of 2-5 seconds.
- Data Processing: Fourier transform the acquired data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ

77.16 for ^{13}C).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **2-iodo-1,3-diphenylbenzene**, the spectrum will be dominated by absorptions from the aromatic rings.

- Aromatic C-H Stretch: A sharp band or series of bands appearing just above 3000 cm^{-1} is characteristic of C-H bonds on an aromatic ring.
- Aromatic C=C Stretch: Medium to strong absorptions in the $1450\text{--}1600\text{ cm}^{-1}$ region are due to carbon-carbon double bond stretching within the aromatic rings.
- C-H Out-of-Plane Bending: Strong bands in the $690\text{--}900\text{ cm}^{-1}$ region are highly diagnostic of the substitution pattern on the benzene rings. The pattern will be a composite of the monosubstituted terminal rings and the 1,2,3-trisubstituted central ring.
- C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium absorption in the far-infrared region, typically between $480\text{--}610\text{ cm}^{-1}$.^[8] This peak can sometimes be difficult to observe on standard mid-IR spectrometers.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
Aromatic C-H Stretch	3030 - 3100	Medium
Aromatic C=C Stretch	1450 - 1600	Medium-Strong
C-H Out-of-Plane Bending	690 - 900	Strong
C-I Stretch	480 - 610	Weak-Medium

Mass Spectrometry (MS)

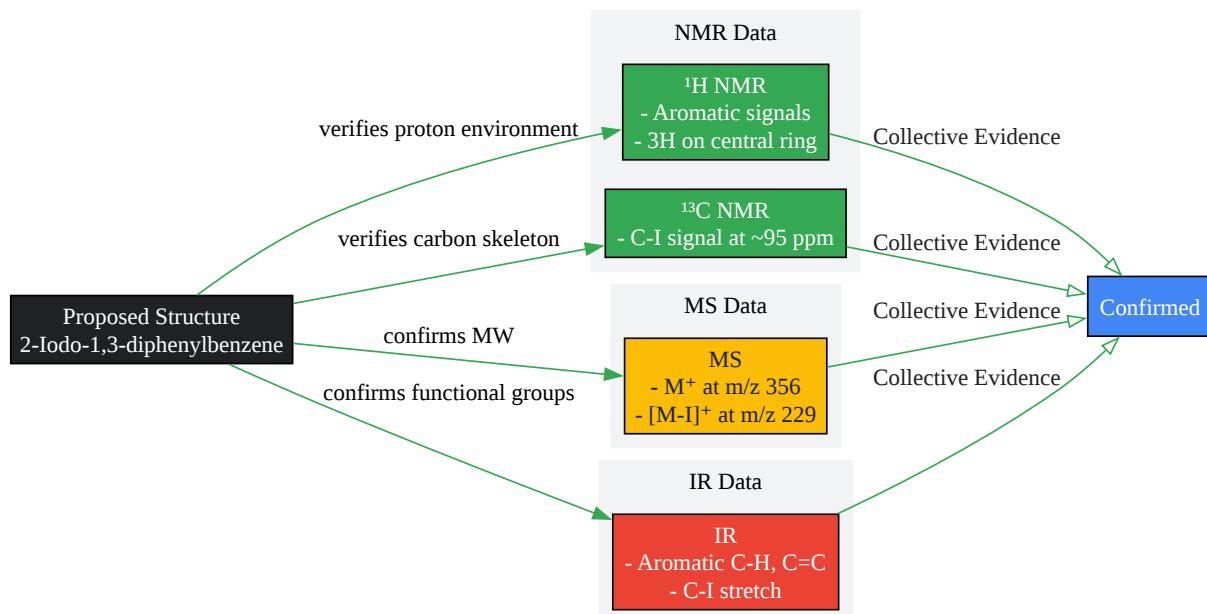
Mass spectrometry determines the molecular weight and provides structural information based on the fragmentation pattern of the molecule.

- Molecular Ion (M^+): The molecular ion peak is expected to be prominent at m/z 356. Since iodine is monoisotopic (^{127}I), there will not be a complex isotopic pattern for the molecular ion, simplifying interpretation. The exact mass should be 356.0062.[3]
- Key Fragments: The most predictable fragmentation pathway is the loss of the iodine atom, which would result in a strong peak at m/z 229 ($[M-I]^+$). This fragment corresponds to the 1,3-diphenylbenzene cation. Further fragmentation of the terphenyl backbone would be consistent with known patterns for poly-aromatic hydrocarbons.[9][10]

Ion	Predicted m/z	Identity	Rationale
$[M]^+$	356	Molecular Ion	Corresponds to the intact molecule $C_{18}H_{13}I$.
$[M-I]^+$	229	Terphenyl Cation	Loss of the iodine radical, a very stable leaving group.
$[C_{12}H_8]^+$	152	Biphenylene Cation	Common fragment from terphenyl structures.

Integrated Spectroscopic Analysis

The definitive structural confirmation of **2-iodo-1,3-diphenylbenzene** relies on the synergistic interpretation of all spectroscopic data.

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Caption: Integrated workflow for spectroscopic confirmation.

The ¹H and ¹³C NMR spectra will establish the carbon-hydrogen framework, with the upfield C-I signal in the ¹³C spectrum being a critical piece of evidence. The mass spectrum will confirm the molecular weight and the presence of iodine through the characteristic loss of 127 amu. Finally, the IR spectrum will verify the aromatic nature of the compound. Together, these three techniques provide a self-validating system for the unambiguous identification of **2-iodo-1,3-diphenylbenzene**.

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